Metopimazine-d6 chemical structure and properties
Metopimazine-d6 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Metopimazine-d6. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Introduction
Metopimazine-d6 is the deuterated analog of Metopimazine, a phenothiazine derivative with potent antiemetic properties. The introduction of deuterium atoms can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard in quantitative bioanalysis. Metopimazine acts as an antagonist at dopamine D2, histamine H1, and serotonin 5-HT3 receptors, making it effective in the prevention and treatment of nausea and vomiting.
Chemical Structure and Properties
Metopimazine-d6 is structurally similar to Metopimazine, with six deuterium atoms incorporated into the propyl chain linking the phenothiazine core to the piperidine ring.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of Metopimazine-d6
| Property | Value | Source |
| CAS Number | 1215315-86-8 | [1][2] |
| Molecular Formula | C₂₂H₂₁D₆N₃O₃S₂ | [2] |
| Molecular Weight | 451.64 g/mol | |
| IUPAC Name | 1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl-1,1,2,2,3,3-d6]-4-piperidinecarboxamide | N/A |
| Synonyms | 1-[3-[2-(Methylsulfonyl)phenothiazin-10-yl]propyl-d6]isonipecotamide, 2-Methylsulfonyl-10-[3-(4-carbamoylpiperidino)propyl-d6]phenothiazine, EXP 999-d6, RP 9965-d6, Vogalene-d6 |
Table 2: Physical and Chemical Properties of Metopimazine-d6
| Property | Value | Source |
| Appearance | Pale Yellow Solid | |
| Storage | 2-8°C Refrigerator | |
| Shipping Conditions | Ambient |
Synthesis
A detailed experimental protocol for the synthesis of Metopimazine-d6, specifically outlining the isotopic labeling steps, is not publicly available. The general synthesis of Metopimazine involves the alkylation of 2-(methylsulfonyl)phenothiazine with a protected 3-halopropylamine derivative, followed by deprotection and reaction with isonipecotamide. The deuterium labeling in Metopimazine-d6 is located on the propyl chain. This can be achieved by using a deuterated 1,3-dihalopropane derivative during the alkylation step.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of Metopimazine-d6.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for Metopimazine-d6 are not available, the spectra of the non-deuterated Metopimazine can be used as a reference. The absence of proton signals in the propyl chain region of the ¹H NMR spectrum would confirm the successful deuteration.
Reference ¹H NMR Data for Metopimazine (400 MHz, DMSO-d₆): δ 7.7-7.0 (m, 7H, aromatic), 6.9-6.8 (m, 2H, -NH₂), 4.1 (t, 2H, N-CH₂), 3.2 (s, 3H, SO₂-CH₃), 2.8-2.7 (m, 2H, piperidine-CH₂), 2.4 (t, 2H, -CH₂-), 2.1-1.9 (m, 1H, piperidine-CH), 1.8-1.7 (m, 2H, -CH₂-), 1.6-1.5 (m, 4H, piperidine-CH₂).
Reference ¹³C NMR Data for Metopimazine (100 MHz, DMSO-d₆): δ 176.5, 145.4, 143.5, 140.1, 130.5, 128.0, 127.5, 127.2, 123.2, 122.2, 120.6, 116.4, 113.2, 54.8, 53.0, 44.6, 43.5, 41.7, 28.6, 23.5.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for confirming the identity and purity of Metopimazine-d6. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the deuterated compound.
Experimental Protocol (Reference for Metopimazine): A study on the fragmentation of Metopimazine utilized Electrospray Ionization (ESI) in positive-ion mode. High-resolution mass spectrometry (HRMS) was used to determine the accurate masses of product ions. H/D exchange experiments were also performed by dissolving samples in deuterated methanol (CD₃OD).
Expected Mass Spectrum of Metopimazine-d6: The [M+H]⁺ ion would be expected at m/z 452.6, which is 6 mass units higher than that of the non-deuterated Metopimazine (m/z 446.6).
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the purification and quantification of Metopimazine-d6. A reversed-phase HPLC method developed for Metopimazine can be adapted for its deuterated analog.
Experimental Protocol (Reference for Metopimazine):
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A mixture of methanol and a buffer (e.g., ammonium formate)
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Detection: UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry (LC-MS)
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Flow Rate: Typically around 1.0 mL/min
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Injection Volume: 10-20 µL
Pharmacological Mechanism of Action
Metopimazine exerts its antiemetic effects by antagonizing several neurotransmitter receptors in the central nervous system, primarily in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus.
Dopamine D2 Receptor Antagonism
Metopimazine blocks D2 receptors in the CTZ, which is a key area in the brain that detects emetic substances in the blood and relays signals to the vomiting center.
